Sinensal is a key odorant compound found in citrus fruits, particularly oranges []. It contributes to the characteristic citrusy aroma and flavor. Scientific research in the field of fragrance and flavor chemistry might utilize Sinensal to:
Sinensal's presence and role in citrus fruits might be of interest to food scientists. Research in this area could focus on:
Beta-Sinensal, also known as β-sinensal, is a sesquiterpenoid compound with the chemical formula and a CAS Registry Number of 60066-88-8. It is primarily found in citrus fruits, particularly in lemon and sweet orange, making it a potential biomarker for the consumption of these foods. This compound is characterized by its pleasant aroma, contributing significantly to the flavor and fragrance profiles of citrus products. Beta-Sinensal is practically insoluble in water and exhibits weak basic properties, indicating its neutral pKa value .
Beta-Sinensal can be synthesized through several methods:
Beta-Sinensal finds diverse applications across various industries:
Interaction studies involving beta-sinensal have focused on its potential effects on biological systems:
Beta-Sinensal shares structural characteristics with several similar compounds. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Beta-Farnesene | C15H24 | A sesquiterpene known for its role in plant defense mechanisms. |
| Farnesal | C15H24O | An aldehyde that contributes to floral scents and has antimicrobial properties. |
| 3,7-Dimethyl-2-methylenocta-6-enal | C15H24O | Similar structure but differs in functional groups affecting reactivity. |
Beta-Sinensal's uniqueness lies in its specific arrangement of functional groups and its natural occurrence predominantly in citrus fruits, differentiating it from other sesquiterpenoids and aldehydes which may not share this aromatic profile or biological significance .
Beta-sinensal exists in multiple isomeric forms, with the molecular formula C15H22O and a molecular weight of 218.33 grams per mole [1] [2] [5]. The compound exhibits geometric isomerism due to the presence of double bonds in its structure, resulting in two primary stereoisomers: trans-beta-sinensal and cis-beta-sinensal [7] [8] [33].
Table 1: Molecular Formula and Isomeric Variants
| Property | Value |
|---|---|
| Molecular Formula | C15H22O |
| CAS Number (trans-beta-sinensal) | 60066-88-8 |
| CAS Number (cis-beta-sinensal) | 17909-87-4 |
| IUPAC Name (trans) | (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |
| IUPAC Name (cis) | (2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |
| Molecular Weight | 218.33 g/mol |
| Exact Mass | 218.167 g/mol |
| Monoisotopic Mass | 218.167065321 Da |
The trans-beta-sinensal isomer has the Chemical Abstracts Service registry number 60066-88-8, while the cis-beta-sinensal isomer is assigned 17909-87-4 [1] [8] [33]. The International Union of Pure and Applied Chemistry name for the trans isomer is (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal, whereas the cis isomer is designated as (2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal [6] [33].
Beta-sinensal features a 15-carbon skeleton with a terminal aldehyde group, which is responsible for its reactivity and interaction with other chemical species [37]. The compound possesses two geometric centers and four possible isomers due to its conjugated diene system [7]. The stereochemistry is specified by the trans-isomer configuration, which exhibits greater oxidative stability than the alpha-sinensal isomer due to its conjugated system .
The physical properties of beta-sinensal have been determined through both experimental measurements and computational modeling using various estimation methods [9] [10].
Table 2: Physical Properties of Beta-Sinensal
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 333.4°C at 760 mmHg | EPI Suite calculations |
| Melting Point | 15.46°C | EPI Suite calculations |
| Density | 0.872 g/cm³ | Calculated |
| Flash Point | 155.8°C | Calculated |
| Refractive Index | 1.477 | Experimental |
| Solubility in Water | 0.4912 mg/L | EPI Suite calculations |
| LogP (octanol/water) | 4.38 | Experimental |
| Vapor Pressure | Low | Low volatility compound |
The boiling point of beta-sinensal is calculated to be 333.4 degrees Celsius at 760 millimeters of mercury, while computational estimates suggest a boiling point of 295.41 degrees Celsius [7] [10]. The melting point is estimated at 15.46 degrees Celsius [7] [9]. The compound exhibits a density of 0.872 grams per cubic centimeter and a flash point of 155.8 degrees Celsius [10].
Beta-sinensal is practically insoluble in water, with a calculated water solubility of 0.4912 milligrams per liter [6] [7]. The octanol-water partition coefficient (LogP) is 4.38, indicating its lipophilic nature [5] [9] [10]. The refractive index has been experimentally determined to be 1.477 [10]. The compound demonstrates low vapor pressure characteristics, consistent with its sesquiterpenoid structure [7].
Gas chromatography-mass spectrometry analysis of beta-sinensal reveals characteristic fragmentation patterns that are useful for identification and structural elucidation [22] [23] [24]. The base peak in the mass spectrum occurs at mass-to-charge ratio 93 with 100% relative intensity [1]. Major fragment ions are observed at mass-to-charge ratios 55 (88.89% relative intensity), 41 (86.54% relative intensity), 39 (73.27% relative intensity), and 91 (52.75% relative intensity) [1].
| Technique | Key Features | Applications |
|---|---|---|
| GC-MS (Base Peak) | m/z 93 (100%) | Molecular ion identification |
| GC-MS (Major Fragments) | m/z 55 (88.89%), 41 (86.54%), 39 (73.27%), 91 (52.75%) | Structural elucidation |
| 13C NMR | Available spectral data | Carbon framework analysis |
| 1H NMR | Available spectral data | Proton environment analysis |
| IR Spectroscopy | C=O stretch, C=C stretch, aldehyde characteristics | Functional group identification |
| UV-Vis Spectroscopy | π→π* transitions in conjugated system | Electronic transition analysis |
The retention index for beta-sinensal in gas chromatography has been reported as 1693 using the Kovats retention index system [23]. Gas chromatography-mass spectrometry identification relies on comparison of retention indices on both polar and nonpolar columns, calculated from the retention times of a series of alkanes [35]. The fragmentation pattern analysis provides valuable structural information, with the molecular ion peak and characteristic fragment ions enabling confident identification [29].
Nuclear magnetic resonance spectroscopy has been employed to characterize sinensal isomers, providing detailed structural information about the carbon framework and proton environments . Both carbon-13 and proton nuclear magnetic resonance spectral data are available for beta-sinensal, enabling comprehensive structural analysis [1]. The technique allows for the determination of structural features and assessment of compound purity .
Infrared spectroscopy provides characteristic absorption bands that are useful for functional group identification in beta-sinensal [20]. The compound exhibits characteristic carbonyl stretching frequencies associated with the aldehyde functional group, as well as carbon-carbon double bond stretching vibrations from the conjugated diene system [20]. The infrared spectrum reveals specific absorption patterns that distinguish beta-sinensal from related compounds [20].
Ultraviolet-visible spectroscopy of beta-sinensal reveals electronic transitions characteristic of the conjugated diene system present in the molecule [16]. The technique provides information about π→π* transitions in the conjugated system, which are responsible for the compound's electronic properties [16]. The absorption spectra can be used to study the electronic structure and photochemical behavior of the compound [16].
Beta-sinensal exhibits significant stereochemical complexity due to the presence of multiple double bonds in its structure [30] [31] [39]. The compound possesses two geometric centers, resulting in four possible isomers based on the configuration of the double bonds [7]. The stereochemistry is critical for the compound's biological activity and chemical properties [39].
Table 4: Stereochemical Properties and Isomeric Forms
| Isomer | Configuration | CAS Number | Double Bond Centers | Stability |
|---|---|---|---|---|
| trans-beta-sinensal | (2E,6E) | 60066-88-8 | 2 | Higher oxidative stability |
| cis-beta-sinensal | (2E,6Z) | 17909-87-4 | 2 | Lower oxidative stability |
The trans-beta-sinensal isomer, with the (2E,6E) configuration, demonstrates higher oxidative stability compared to other isomeric forms . This enhanced stability is attributed to the extended conjugation in the trans configuration, which provides greater molecular stability . The stereochemical configuration significantly influences the compound's reactivity and interaction with other molecules [39].
Conformational dynamics studies have revealed that the molecule can adopt multiple conformations due to rotation around single bonds [8]. The conformational flexibility affects the compound's physical properties and biological interactions [8]. The E and Z designations at specific positions indicate the geometry of the double bonds, which critically influence conformational stability and intermolecular interactions [8].
Synthetic approaches to beta-sinensal have demonstrated high stereoselectivity, with synthetic methods achieving 93% E configuration in the final product [39]. This stereoselectivity is crucial for obtaining the desired biological and organoleptic properties [39]. The stereoselective synthesis employs π-allylnickel(II) complexes to achieve the desired geometric configuration [39].
Beta-sinensal exhibits specific reactivity patterns and pH sensitivity characteristics that are important for its stability and applications [34] [37] [38]. The compound is relatively stable under normal conditions but may undergo various chemical transformations when exposed to certain environmental factors [37].
The aldehyde functional group in beta-sinensal makes it susceptible to oxidation reactions, which can lead to the formation of corresponding carboxylic acids or ketones . The compound can also undergo reduction reactions to form alcohols or alkanes, depending on the reducing conditions employed . Substitution reactions can occur, particularly at the aldehyde group, using reagents such as Grignard reagents and organolithium compounds .
The pH sensitivity of beta-sinensal is related to the presence of the aldehyde functional group, which can participate in acid-base reactions [34]. Under acidic conditions, the compound may undergo protonation of the carbonyl oxygen, affecting its reactivity and stability [34]. The compound's behavior in different pH environments influences its degradation pathways and stability in various formulations [38].
Oxidative stability studies have shown that beta-sinensal exhibits greater resistance to oxidation compared to its alpha isomer due to the conjugated system present in its structure . This enhanced stability makes it preferable for applications requiring shelf-stable products . The antioxidant capacity and protection mechanisms are important considerations for preventing degradation of the compound in various applications [38].